molecular formula C13H12BrNO B14006179 2-bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one CAS No. 35417-70-0

2-bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one

Cat. No.: B14006179
CAS No.: 35417-70-0
M. Wt: 278.14 g/mol
InChI Key: QKGFPKGBCGTAJR-UHFFFAOYSA-N
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Description

2-Bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one is a brominated derivative of phenanthridinone. This compound is characterized by its unique structure, which includes a bromine atom attached to the phenanthridinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one typically involves the bromination of phenanthridinone derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthridinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
  • 2-Bromophenanthridone
  • 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one

Uniqueness

2-Bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one is unique due to its specific bromination pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

35417-70-0

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-bromo-7,8,9,10-tetrahydro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H12BrNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h5-7H,1-4H2,(H,15,16)

InChI Key

QKGFPKGBCGTAJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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